![molecular formula C21H21N5O2 B2489854 7-(3-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 691370-48-6](/img/structure/B2489854.png)
7-(3-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related triazolopyrimidines involves multi-component reactions, where aminoazoles react with esters and aldehydes under specific conditions. For instance, the synthesis of 7-substituted 6-ethoxycarbonyl-5-methyl-4,7-dihydroazolo[1,5-a]pyrimidines has been achieved through reactions of aminoazoles with acetoacetic ester and aliphatic, aromatic, or heteroaromatic aldehyde (Fedorova et al., 2003). This method could potentially be adapted for the synthesis of the specified compound, considering the similarity in the structural framework.
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives, including their solvate forms, provides insights into their chemical behavior and potential interactions. For example, the structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid has been elucidated in two crystal environments, showcasing different supramolecular architectures due to hydrogen bonding and π-π stacking interactions (Canfora et al., 2010). These structural details could be relevant to the subject compound, given the structural similarities.
Chemical Reactions and Properties
Triazolopyrimidines undergo various chemical reactions, offering a versatile platform for functionalization and derivatization. For instance, the cyclocondensation of triazolopyrimidines with hydroxylamine or hydrazine leads to distinct products with specific structural features, demonstrating the reactivity of the triazolopyrimidine core (Desenko et al., 1998). These reactions could be indicative of the chemical behavior of the specific compound .
Scientific Research Applications
Synthesis and Biological Activity
7-(3-Methoxyphenyl)-5-Methyl-N-(2-Methylphenyl)-4,7-Dihydro[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxamide, a triazolopyrimidine derivative, has been explored in scientific research for its synthesis and biological activity. A study conducted by Gilava, Patel, Ram, and Chauhan (2020) involved the synthesis of similar triazolopyrimidine compounds using Biginelli protocol. These compounds, including derivatives of triazolopyrimidine, were characterized by IR, NMR, and mass spectroscopic techniques and evaluated for antimicrobial and antioxidant activities (Gilava, Patel, Ram, & Chauhan, 2020).
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response regulation (RORγt), oxygen sensing (PHD-1), and signal transduction (JAK1 and JAK2).
Mode of Action
Similar compounds are known to interact with their targets through specific binding interactions, leading to changes in the target’s function . For instance, JAK inhibitors prevent the activation of JAKs, thereby inhibiting downstream signal transduction .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may influence pathways related to immune response, oxygen sensing, and signal transduction . The downstream effects of these pathways can include changes in gene expression, cellular metabolism, and cell proliferation.
Result of Action
Based on the potential targets, the compound could influence gene expression, cellular metabolism, and cell proliferation . For instance, inhibition of JAKs can prevent the activation of STAT proteins, thereby affecting gene expression and cellular functions .
Future Directions
The [1,2,4]triazolo[1,5-a]pyrimidines class of compounds, to which this molecule belongs, continues to be of interest in medicinal chemistry due to their diverse pharmacological activities . Future research may focus on further exploring the biological activities of these compounds, optimizing their synthesis, and investigating their potential applications in the treatment of various diseases .
properties
IUPAC Name |
7-(3-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-13-7-4-5-10-17(13)25-20(27)18-14(2)24-21-22-12-23-26(21)19(18)15-8-6-9-16(11-15)28-3/h4-12,19H,1-3H3,(H,25,27)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMOPOXHMMZUSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC(=CC=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
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